molecular formula C17H22N4O B2599806 N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1448078-49-6

N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2599806
CAS No.: 1448078-49-6
M. Wt: 298.39
InChI Key: DDRCMEMGWGSHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a synthetic small molecule featuring a pyrrolo[3,4-d]pyrimidine core fused with an adamantane moiety via a carboxamide linkage. The adamantane group (C₁₀H₁₅) confers high lipophilicity and rigidity, which may enhance membrane permeability and target binding specificity. While its exact therapeutic application remains under investigation, structural analogs in the pyrrolopyrimidine class are known for their roles as kinase inhibitors (e.g., CDK4/6) or pro-apoptotic agents targeting Bcl-xL proteins in cancer therapy .

Properties

IUPAC Name

N-(1-adamantyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-16(21-8-14-7-18-10-19-15(14)9-21)20-17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCMEMGWGSHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the reaction of adamantane derivatives with pyrrolopyrimidine precursors. One common method involves the use of adamantane-1-carboxylic acid, which is reacted with a pyrrolopyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the adamantane or pyrrolopyrimidine moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from other derivatives:

  • Ribociclib: Features a pyrrolo[2,3-d]pyrimidine core (fusion at positions 2,3-d vs. 3,4-d in the target compound).
  • Bcl-xL Inhibitors (Patent Derivatives) : Include pyrrolo[2,3-b]pyridine and pyrido[2,3-c]pyridazine cores. These variations impact binding affinity to anti-apoptotic proteins like Bcl-xL .

Substituent Analysis

Compound Core Structure Key Substituents Target/Activity
Target Compound Pyrrolo[3,4-d]pyrimidine Adamantane-1-yl carboxamide at position 6 Under investigation (Bcl-xL?)
Ribociclib (KISQALI®) Pyrrolo[2,3-d]pyrimidine 7-cyclopentyl, N,N-dimethyl, piperazine-pyridine side chain CDK4/6 inhibitor (FDA-approved)
Patent Bcl-xL Inhibitors (e.g., Example 1) Pyrrolo[2,3-b]pyridine Varied alkyl/aryl groups at position 2; sulfonamide or carboxamide linkers Bcl-xL inhibition, pro-apoptotic
Key Observations:
  • Adamantane vs. Cyclopentyl : The adamantane group in the target compound is bulkier and more lipophilic than ribociclib’s cyclopentyl group, which may reduce solubility but improve blood-brain barrier penetration.
  • Position 6 Carboxamide : Shared with ribociclib, this moiety is critical for hydrogen bonding with kinase ATP-binding pockets. However, the absence of ribociclib’s piperazine-pyridine side chain in the target compound suggests divergent target profiles.

Pharmacological and Therapeutic Implications

  • Target Selectivity : Ribociclib’s pyrrolo[2,3-d]pyrimidine core and extended side chain optimize CDK4/6 inhibition, while the target compound’s adamantane substituent may favor hydrophobic interactions with anti-apoptotic proteins like Bcl-xL .
  • Potency and Toxicity : Adamantane’s rigidity could enhance binding stability but increase off-target risks. In contrast, ribociclib’s cyclopentyl group balances potency with manageable toxicity in breast cancer therapy .

Research Findings and Development Status

  • Preclinical Data (Patent) : Derivatives of pyrrolo[3,4-d]pyrimidine in the cited patent exhibit pro-apoptotic activity in cancer cell lines, with IC₅₀ values <1 µM against Bcl-xL-dependent malignancies .

Biological Activity

N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a novel compound that combines an adamantane moiety with a pyrrolo[3,4-d]pyrimidine core. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for this compound is C17H21N3OC_{17}H_{21}N_{3}O with a molecular weight of approximately 283.375 g/mol. The compound features a complex structure that is essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For instance, the compound showed effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL in some derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Research indicates that certain derivatives can act as potent inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These enzymes are critical for DNA replication and repair, making them viable targets for cancer therapy.

The biological activity of this compound can be attributed to its ability to interfere with key cellular processes:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of crucial enzymes involved in nucleic acid synthesis.
  • Biofilm Disruption : By preventing biofilm formation, the compound enhances the efficacy of existing antibiotics like ciprofloxacin and ketoconazole.
  • Synergistic Effects : The compound exhibits synergistic effects when combined with other antimicrobial agents, potentially lowering their effective doses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrolo[3,4-d]pyrimidine derivatives against common pathogens. Among these, this compound demonstrated significant activity with low MIC values and effective biofilm inhibition.

Study 2: Anticancer Potential

In vitro tests conducted on various cancer cell lines showed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells. The selectivity index was found to be greater than 50 for certain derivatives .

Comparative Analysis with Similar Compounds

A comparison of this compound with other adamantane and pyrrolo[3,4-d]pyrimidine derivatives reveals its unique profile:

Compound NameStructure TypeBiological Activity
AmantadineAdamantane derivativeAntiviral
RuxolitinibPyrrolo[3,4-d]pyrimidineAnticancer
This compoundHybrid structureAntimicrobial & Anticancer

Q & A

Basic Question: What are the recommended synthetic routes and purification strategies for N-(adamantan-1-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalized pyrrolo[3,4-d]pyrimidine intermediates. For example, coupling 3-aminoadamantan-1-ol with a pre-formed pyrrolopyrimidine-carboxylic acid derivative under peptide-coupling conditions (e.g., HATU or DCC as coupling agents) is a common approach. Key steps include:

  • Intermediate preparation : Activation of the carboxylic acid group via chloroacetylation or other methods to enhance reactivity .
  • Amide bond formation : Optimizing solvent systems (e.g., DMF or ACN) and temperature (reflux conditions) to improve yields .
  • Purification : Thin-layer chromatography (TLC) for reaction monitoring, followed by column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity .

Basic Question: How is the structural integrity of this compound validated?

Answer:
Comprehensive characterization requires:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm adamantane integration (characteristic singlet at δ ~1.7 ppm) and pyrrolopyrimidine ring protons (aromatic region δ 6.5–8.5 ppm) .
    • FTIR : Identification of carboxamide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass spectrometry (LCMS/HRMS) : To verify molecular ion peaks (e.g., m/z matching C₁₈H₂₃N₅O) and rule out impurities .

Advanced Question: How can researchers design experiments to evaluate the compound’s antimicrobial activity while addressing assay variability?

Answer:

  • In vitro assays : Use standardized protocols (e.g., CLSI guidelines) for bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination. Include positive controls (e.g., ciprofloxacin for bacteria) and negative controls (DMSO solvent) .
  • Addressing variability :
    • Replicate experiments : Triplicate measurements to assess reproducibility.
    • Strain selection : Clinically isolated strains (e.g., S. aureus MRSA) for relevance, paired with ATCC reference strains .
    • Check solubility : Pre-screen compound solubility in assay media to avoid false negatives due to precipitation .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting pyrrolopyrimidine-adamantane hybrids?

Answer:

  • Core modifications :
    • Adamantane substitution : Test analogs with hydroxyl, amino, or methyl groups at the adamantane C1 position to evaluate steric/electronic effects .
    • Pyrrolopyrimidine functionalization : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) at the 4-position to enhance target binding .
  • Biological benchmarking : Compare activity against structurally related compounds (e.g., pyrido[4,3-d]pyrimidines) to identify synergistic effects of the adamantane-pyrrolopyrimidine scaffold .

Advanced Question: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Source analysis :
    • Assay conditions : Variability in pH, temperature, or serum content can alter compound stability. Standardize protocols (e.g., RPMI-1640 media for cell-based assays) .
    • Purity verification : Contradictions may arise from impurities (>5%); re-test batches using HPLC and adjust synthetic routes if needed .
  • Computational validation : Use molecular docking to predict binding affinities against target enzymes (e.g., bacterial dihydrofolate reductase) and correlate with experimental IC₅₀ .

Advanced Question: What computational tools and workflows are recommended for optimizing reaction pathways and predicting metabolic stability?

Answer:

  • Reaction design :
    • Quantum chemistry software (Gaussian, ORCA) : Simulate transition states and optimize reaction conditions (e.g., solvent polarity, catalysts) to reduce trial-and-error .
  • ADME prediction :
    • SwissADME or ADMETlab : Predict metabolic sites (e.g., CYP450-mediated oxidation of adamantane) and guide structural modifications to enhance half-life .
  • Data integration : Use cheminformatics platforms (e.g., KNIME) to merge experimental and computational data for iterative refinement .

Advanced Question: How can researchers investigate the compound’s mechanism of action when initial target identification is unclear?

Answer:

  • Proteomics/transcriptomics : Perform affinity chromatography with biotinylated analogs to pull down binding partners, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity, leveraging pyrrolopyrimidine’s kinase-targeting potential .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in compound-treated vs. untreated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.